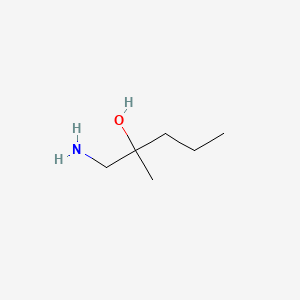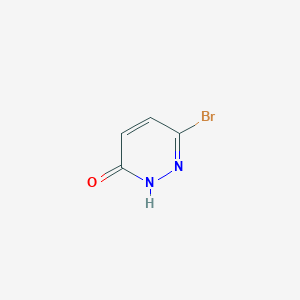
2-Butoxyethyl bromide
Vue d'ensemble
Description
2-Butoxyethyl bromide is an organic compound with the molecular formula C6H13BrO . It has a molecular weight of 181.071 .
Molecular Structure Analysis
The molecular structure of 2-Butoxyethyl bromide consists of 6 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
2-Butoxyethyl bromide is a colorless liquid . It has a molecular weight of 181.071 .Applications De Recherche Scientifique
. It is used to modify proteins and peptides for mass spectrometric analysis, aiding in the identification and quantification of proteins.
Nonflammable Electrolytes for Sodium Metal Batteries
In the field of energy storage, particularly for sodium metal batteries (SMBs) , 1-(2-Bromoethoxy)butane is used to create bromide-based nonflammable electrolytes . These electrolytes are crucial for enhancing the safety and longevity of SMBs by preventing dendritic growth and gassing issues, which are common challenges in battery technology.
Flame Retardancy
The compound serves as a flame-retardant solvent in various applications due to its ability to lower the energy barrier of radical scavenger dissociation . This property is particularly valuable in materials science and safety engineering, where reducing flammability is a priority.
Solid Electrolyte Interphase (SEI) Formation
1-(2-Bromoethoxy)butane contributes to the formation of a stable SEI in batteries . The SEI is a critical component that enhances ionic conductivity and suppresses dendrite formation, thereby improving the performance and safety of batteries.
Safety and Hazards
Safety data sheets suggest that 2-Butoxyethyl bromide may cause skin irritation, eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid breathing vapors or spray mist, and handle in accordance with good industrial hygiene and safety practice .
Mécanisme D'action
Target of Action
This compound is primarily used in proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways, but this is speculative without further information.
Result of Action
Given its use in proteomics research , it may affect protein function or expression, but this is speculative without further information.
Propriétés
IUPAC Name |
1-(2-bromoethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-2-3-5-8-6-4-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLUYEFMPZAHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215807 | |
| Record name | 2-Butoxyethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxyethyl bromide | |
CAS RN |
6550-99-8 | |
| Record name | 2-Butoxyethyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006550998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butoxyethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)